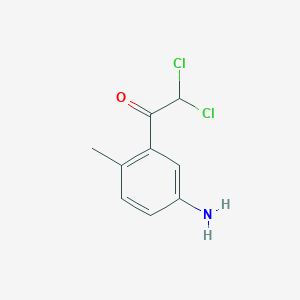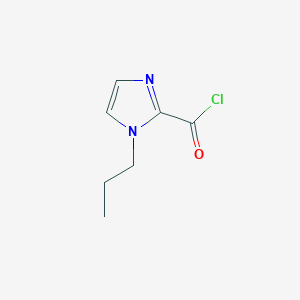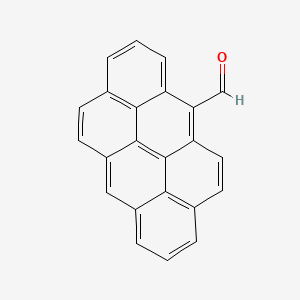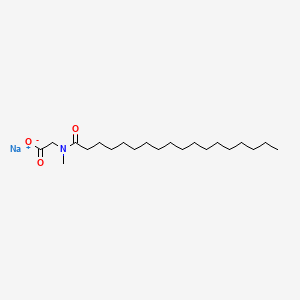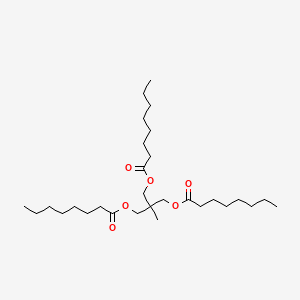
Trimethylolethane trioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolethane trioctanoate is an ester derived from trimethylolethane and octanoic acid. It is a colorless, viscous liquid known for its excellent thermal stability, low volatility, and resistance to oxidation. These properties make it a valuable compound in various industrial applications, including lubricants, plasticizers, and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylolethane trioctanoate is synthesized through the esterification of trimethylolethane with octanoic acid. The reaction typically involves heating trimethylolethane and octanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylolethane trioctanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trimethylolethane and octanoic acid.
Oxidation: The compound is resistant to oxidation, but under extreme conditions, it can undergo oxidation to form corresponding carboxylic acids and alcohols.
Transesterification: this compound can participate in transesterification reactions with other alcohols or esters to form new esters.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) under controlled conditions.
Transesterification: Alcohols or esters, acid or base catalyst (e.g., sodium methoxide).
Major Products Formed
Hydrolysis: Trimethylolethane and octanoic acid.
Oxidation: Carboxylic acids and alcohols.
Transesterification: New esters and alcohols.
Aplicaciones Científicas De Investigación
Trimethylolethane trioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and as a medium for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical lubricants.
Industry: Utilized in the production of high-performance lubricants, plasticizers, and coatings due to its thermal stability and low volatility.
Mecanismo De Acción
The mechanism of action of trimethylolethane trioctanoate is primarily related to its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enable it to function effectively as a lubricant, plasticizer, and stabilizer in different applications. The molecular pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylolpropane trioctanoate: Similar in structure but derived from trimethylolpropane instead of trimethylolethane. It has comparable thermal stability and is used in similar applications.
Pentaerythritol tetraoctanoate: Contains four ester groups, providing higher functionality and improved performance in certain applications.
Neopentyl glycol dioctanoate: A diester with two ester groups, offering lower viscosity and different performance characteristics.
Uniqueness
Trimethylolethane trioctanoate is unique due to its specific combination of thermal stability, low volatility, and resistance to oxidation. These properties make it particularly suitable for high-temperature applications and environments where oxidative stability is crucial. Its structure allows for versatile use in various industrial and scientific applications, making it a valuable compound in multiple fields.
Propiedades
Número CAS |
67874-06-0 |
|---|---|
Fórmula molecular |
C29H54O6 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
[2-methyl-3-octanoyloxy-2-(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C29H54O6/c1-5-8-11-14-17-20-26(30)33-23-29(4,24-34-27(31)21-18-15-12-9-6-2)25-35-28(32)22-19-16-13-10-7-3/h5-25H2,1-4H3 |
Clave InChI |
YGVPUMJJMNBLAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)

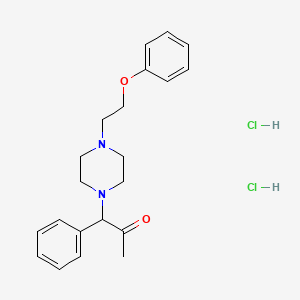

![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)

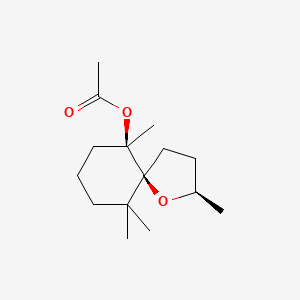
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
